2-Chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine
Description
2-Chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine is a halogenated pyrimidine derivative with a difluoromethyl group at position 4 and a 3-fluorophenyl substituent at position 4. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals due to their ability to mimic nucleobases and interact with biological targets. The chloro group at position 2 serves as a reactive site for further functionalization, while the difluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-11-16-8(5-9(17-11)10(14)15)6-2-1-3-7(13)4-6/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWFKDUFXOUREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : CHClFN
- Molecular Weight : 164.54 g/mol
- CAS Number : 1261629-31-5
- InChI Key : YYTUPWKEZBXDOA-UHFFFAOYSA-N
Research indicates that compounds similar to this compound may inhibit key enzymes involved in pyrimidine metabolism. This inhibition can lead to the modulation of various cellular pathways, particularly those involved in cell proliferation and immune responses.
Biological Activity Overview
The biological activity of this compound has been linked to several mechanisms:
- Antiviral Activity : Compounds in the pyrimidine class have shown broad-spectrum antiviral properties. They interfere with viral replication by inhibiting de novo pyrimidine biosynthesis, which is crucial for viral nucleic acid synthesis .
- Anticancer Properties : Similar pyrimidine derivatives have demonstrated significant inhibition of cancer cell proliferation, migration, and invasion in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
- Immunomodulation : Pyrimidine deprivation has been associated with enhanced production of type I and type III interferons, suggesting a role in boosting the innate immune response against viral infections .
Case Studies
- Antiviral Efficacy :
- Cancer Cell Inhibition :
- Immunostimulatory Effects :
Data Table: Biological Activity Summary
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-Chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine, as antiviral agents. Research indicates that modifications in the pyrimidine ring can enhance activity against viruses such as HIV and Hepatitis C. For instance, derivatives with difluoromethyl groups have shown improved binding affinity to viral polymerases, which are critical for viral replication .
Anti-inflammatory Properties
Pyrimidines are known for their anti-inflammatory effects. A study demonstrated that certain pyrimidine derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation. The compound's structural features may influence its ability to inhibit COX-1 and COX-2, making it a candidate for further investigation in the development of anti-inflammatory medications .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that specific substitutions on the pyrimidine ring can lead to enhanced cytotoxicity against various cancer cell lines. For example, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in breast and prostate cancer models .
Herbicidal Activity
Pyrimidine derivatives are utilized in agrochemicals for their herbicidal properties. The unique structure of this compound allows it to interact with plant growth regulators, potentially leading to selective herbicidal activity against certain weeds while minimizing damage to crops .
Insecticidal Properties
The compound has also been evaluated for insecticidal activity. Studies suggest that modifications in the fluorinated groups can enhance the insecticidal efficacy against pests such as aphids and beetles, making it a valuable candidate for developing new insecticides .
Case Studies
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features, molecular weights, and properties of the target compound with analogs:
Functional Group Impact
- Difluoromethyl (CF2H) vs. CF3-containing analogs (e.g., C17H9Cl2F3N2 ) exhibit stronger electron withdrawal, which may improve binding to hydrophobic enzyme pockets but increase synthetic complexity.
- Chlorine, as in the target compound, is a smaller leaving group, favoring nucleophilic substitution reactions.
- Aromatic Substituents: The 3-fluorophenyl group in the target compound provides moderate lipophilicity, whereas dichlorophenyl (e.g., C17H9Cl2F3N2 ) or naphthyl groups (e.g., C15H8ClF3N2 ) increase hydrophobicity, affecting solubility and tissue distribution.
Preparation Methods
Pyrimidine Core Formation and Chlorination
A foundational approach to synthesize 2-chloro-substituted pyrimidines involves the condensation of nitrile or amidine precursors followed by chlorination. For example, methods for preparing 2-chloro-4,6-dimethoxypyrimidine serve as a useful precedent, employing three main steps: salifying reaction, cyanamide reaction, and condensation reaction under controlled conditions with composite solvents (dimethylformyl, formamide, dimethylacetamide, etc.) and catalysts to yield high purity products with yields exceeding 90%.
| Step | Description | Conditions | Yield/Outcome |
|---|---|---|---|
| Salifying reaction | Malononitrile with methanol and composite solvent, HCl gas introduction under pressure | -25 to 120 °C, 0-20 atm HCl | Dimethyl propylene diimine dihydrochloride intermediate |
| Cyanamide reaction | Reaction with potassium hydroxide aqueous solution and cyanamide solution | 0-100 °C, 1-10 h | 3-amino-3-methoxy-N-cyano-2-propylene imine intermediate |
| Condensation reaction | Addition of complexing agent and catalyst, HCl gas introduction, followed by recrystallization | -15 to 100 °C | 2-chloro-4,6-dimethoxypyrimidine crystals, ~99% purity |
This approach demonstrates the feasibility of chlorination at the 2-position with high selectivity and yield, which can be adapted for the target compound’s synthesis.
Introduction of Difluoromethyl Group
The difluoromethyl group (-CF2H) is typically introduced via fluorination reagents or difluoromethylation agents such as difluoromethyl halides, difluoromethyl sulfones, or via nucleophilic difluoromethylation of appropriate precursors. While direct literature on the exact compound’s difluoromethylation is limited, analogous fluorinated pyrimidine derivatives have been synthesized by:
- Using difluoromethylating reagents under mild conditions to selectively substitute at the 4-position of the pyrimidine ring.
- Employing transition metal catalysis or radical-mediated methods to achieve regioselective difluoromethylation.
These methods provide a controlled introduction of the difluoromethyl group while preserving other functional groups such as the 2-chloro and 6-(3-fluorophenyl) substituents.
Attachment of 3-Fluorophenyl Group
The 6-position substitution with a 3-fluorophenyl group is commonly achieved through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling. These palladium-catalyzed reactions enable the coupling of halogenated pyrimidines with aryl boronic acids or aryl halides bearing fluorine substituents:
- Starting from 2-chloro-4-(difluoromethyl)pyrimidine, a palladium catalyst facilitates the coupling with 3-fluorophenyl boronic acid.
- Reaction conditions typically involve bases like potassium carbonate, solvents such as toluene or dioxane, and elevated temperatures (80-110 °C).
This method ensures high regioselectivity and yields of the desired 6-aryl substituted pyrimidine.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Pyrimidine core formation | Malononitrile, methanol, composite solvent, HCl gas | Dimethyl propylene diimine dihydrochloride | High yield, scalable |
| 2 | Cyanamide reaction | KOH aqueous solution, cyanamide | 3-amino-3-methoxy-N-cyano-2-propylene imine | Mild temperature, aqueous medium |
| 3 | Condensation + chlorination | Complexing agent, catalyst, HCl gas, recrystallization | 2-chloro-4,6-dimethoxypyrimidine | High purity crystals |
| 4 | Difluoromethylation | Difluoromethylation reagents, catalytic or radical methods | 2-chloro-4-(difluoromethyl)pyrimidine | Regioselective introduction of CF2H group |
| 5 | Aryl coupling | Pd catalyst, 3-fluorophenyl boronic acid, base, solvent | This compound | Cross-coupling for 6-position substitution |
Research Findings and Optimization Notes
- The use of composite solvents in the early steps improves solubility and reaction efficiency, enhancing yield and purity.
- Temperature and pressure control during the salifying and condensation steps are critical to avoid side reactions and decomposition.
- Difluoromethylation requires careful selection of reagents to avoid over-fluorination or undesired substitution.
- Palladium-catalyzed cross-coupling reactions are well-established for arylation of pyrimidines and provide excellent regioselectivity and functional group tolerance.
- Purification by recrystallization from methanol or similar solvents yields high-purity crystalline products suitable for further application.
Q & A
Q. What safety protocols are critical when handling 2-Chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine in laboratory settings?
- Methodological Answer : Strict adherence to safety protocols is essential. Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood or glovebox to avoid inhalation of volatile byproducts. For waste disposal, segregate halogenated organic waste and coordinate with certified hazardous waste handlers. These protocols align with guidelines for structurally similar chlorinated/fluorinated pyrimidines .
Q. What synthetic strategies are effective for synthesizing fluorinated pyrimidine derivatives like this compound?
- Methodological Answer : Metal-free fluorination methods under mild conditions are preferred. For example, β-CF₃ aryl ketones can be cyclized with amidines or urea derivatives to form pyrimidine cores. Substitution reactions at the 2-chloro position (e.g., using difluoromethylating agents) and Suzuki-Miyaura coupling for aryl group introduction (e.g., 3-fluorophenyl) are effective. reports yields >80% for analogous compounds using such methods, with reaction temperatures optimized at 60–80°C .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR with HRMS (High-Resolution Mass Spectrometry). For example:
- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm for fluorophenyl groups) and difluoromethyl signals (δ 5.5–6.0 ppm as a triplet due to ²JHF coupling).
- HRMS : Exact mass should match the molecular formula (C₁₁H₇ClF₃N₂). Data from shows typical HRMS accuracy within ±1 ppm for fluorinated pyrimidines .
Advanced Research Questions
Q. How do substituent positions (e.g., 3-fluorophenyl vs. 4-fluorophenyl) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Substituent position affects steric and electronic properties. Meta-substituted aryl groups (e.g., 3-fluorophenyl) create steric hindrance, reducing coupling efficiency compared to para-substituted analogs. highlights that 3-fluorophenyl derivatives require longer reaction times (24–48 hrs vs. 12–24 hrs for para-substituted) and higher catalyst loadings (5–10% Pd vs. 1–2%) . Computational modeling (e.g., DFT) can predict reactivity by analyzing frontier molecular orbitals .
Q. How can researchers resolve contradictions in NMR data caused by fluorine-proton coupling?
- Methodological Answer : Use ²H-decoupled NMR or 19F NMR to differentiate overlapping signals. For example, the difluoromethyl group (-CF₂H) shows complex splitting in ¹H NMR due to coupling with two fluorine atoms. In , splitting patterns were resolved using 2D-COSY and HSQC experiments to assign signals unambiguously . For ambiguous cases, compare with crystallographic data (e.g., ’s bond angles and torsion angles) .
Q. What strategies optimize reaction yields for halogenated pyrimidines under nucleophilic substitution conditions?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity. reports DMSO as optimal for fluorination reactions .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve reagent solubility.
- Temperature Control : Maintain 50–70°C to balance reactivity and decomposition. Data from shows a 25% yield increase at 70°C vs. room temperature .
Data-Driven Analysis
Q. What computational tools validate the electronic effects of fluorine substituents in this compound?
- Methodological Answer : DFT calculations (e.g., Gaussian 16) can map electrostatic potential surfaces to assess electron-withdrawing effects. For example, the trifluoromethyl group in lowers the LUMO energy by ~1.2 eV, enhancing electrophilicity at the pyrimidine core . Pair these results with experimental Hammett σₚ values to correlate substituent effects with reactivity .
Q. How can crystallographic data address discrepancies in molecular geometry predictions?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond lengths/angles. For instance, reports C-Cl bond lengths of 1.73 Å and C-F bonds of 1.34 Å, aligning with DFT predictions within ±0.02 Å . Use Mercury software to overlay experimental and computational models, identifying outliers for refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
